molecular formula C14H19N B14011704 Benzenamine,2-(1-cyclohexen-1-yl)-n,n-dimethyl- CAS No. 10483-02-0

Benzenamine,2-(1-cyclohexen-1-yl)-n,n-dimethyl-

Cat. No.: B14011704
CAS No.: 10483-02-0
M. Wt: 201.31 g/mol
InChI Key: LAOCIFKPLOQQBW-UHFFFAOYSA-N
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Description

Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl-: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine, where the amino group is substituted with a 1-cyclohexen-1-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- typically involves the reaction of benzenamine with cyclohexene under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the amino group or the cyclohexenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce cyclohexylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development.

Industry: Industrially, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used in the manufacture of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

    Benzenamine: The parent compound, with a simpler structure and different chemical properties.

    Cyclohexylamine: A related compound with a cyclohexyl group attached to the amino group.

    N,N-Dimethylaniline: Another derivative of benzenamine with two methyl groups attached to the amino group.

Uniqueness: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is unique due to the presence of both the cyclohexenyl and dimethyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

10483-02-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N,N-dimethylaniline

InChI

InChI=1S/C14H19N/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-8,10-11H,3-5,9H2,1-2H3

InChI Key

LAOCIFKPLOQQBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CCCCC2

Origin of Product

United States

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